The compound (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by the presence of a dichloro and fluorine substituent on a phenyl ring. Its molecular formula is and it has a molecular weight of approximately 219.08 g/mol. The compound's structure features an amino group attached to a carbon chain that links to a phenyl group, which is further substituted with two chlorine atoms and one fluorine atom, making it of interest in medicinal chemistry due to its potential biological activities.
These reactions are significant for synthesizing derivatives that may enhance biological activity or modify physicochemical properties.
Preliminary studies suggest that (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol exhibits notable biological activities, particularly in the realm of pharmacology. Its structural features may contribute to its interaction with biological targets such as enzymes or receptors. Compounds with similar structures have shown antimicrobial and anticancer properties, indicating potential therapeutic applications for this compound as well.
Several synthesis methods have been reported for producing (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol:
These methods highlight the versatility in synthetic approaches for obtaining this compound.
The applications of (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol extend across various fields:
Interaction studies focusing on this compound may involve:
Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, including:
Compound Name | CAS Number | Key Features |
---|---|---|
1-(2,4-Dichloro-5-fluorophenyl)ethanamine | 855715-32-1 | Amino group without hydroxyl; potential for similar activity |
2,4-Dichloroacetophenone | 704-10-9 | Lacks amino functionality; used in different chemical contexts |
4-Fluorophenylalanine | 403-42-9 | Contains fluorine; important in peptide synthesis |
The uniqueness of (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol lies in its specific combination of functional groups (amino and hydroxyl) along with halogen substitutions, which may enhance its binding properties and biological activity compared to similar compounds that lack these features. This specific configuration could lead to distinct pharmacological profiles and applications in drug discovery.